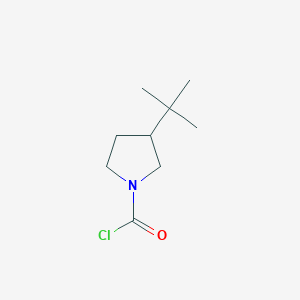
3-Tert-butylpyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylpyrrolidine-1-carbonyl chloride is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-tert-butylpyrrolidine with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
3-tert-Butylpyrrolidine+Thionyl chloride→3-Tert-butylpyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylpyrrolidine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 3-tert-butylpyrrolidine-1-carboxylic acid.
Reduction: Formation of 3-tert-butylpyrrolidine-1-carbaldehyde or 3-tert-butylpyrrolidine-1-methanol.
Scientific Research Applications
3-Tert-butylpyrrolidine-1-carbonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: Investigated for its potential use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Tert-butylpyrrolidine-1-carbonyl chloride depends on its specific application. In general, the compound can act as an acylating agent, transferring its carbonyl chloride group to nucleophilic targets such as amines or alcohols. This reactivity is useful in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylpyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-Tert-butylpyrrolidine-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.
3-Tert-butylpyrrolidine-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Uniqueness
3-Tert-butylpyrrolidine-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
3-tert-butylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-9(2,3)7-4-5-11(6-7)8(10)12/h7H,4-6H2,1-3H3 |
InChI Key |
DFGBXWVEHRKGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


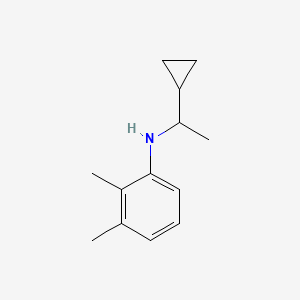
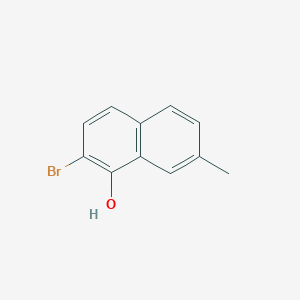

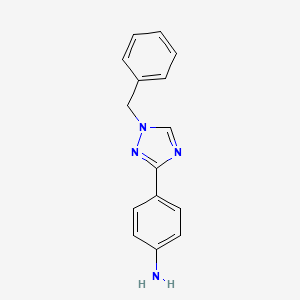
![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
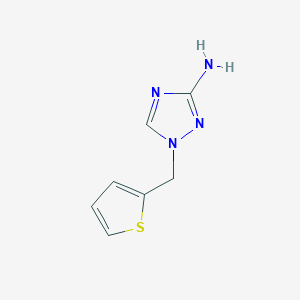
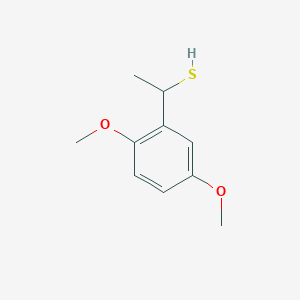

![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
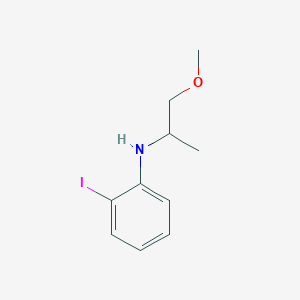
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
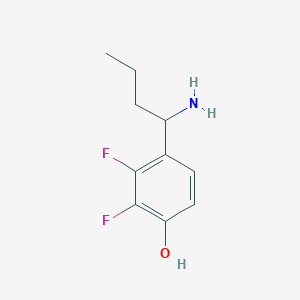
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
